N,N'-Di-1,2,3,4-Tetrahydroacridin-9-Ylheptane-1,7-Diamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-7-tacrine involves the reaction of two molecules of tacrine with a heptane-1,7-diamine linker. The process typically includes the following steps:
Formation of Tacrine: Tacrine is synthesized through the cyclization of 2-aminobenzonitrile with cyclohexanone, followed by reduction.
Linking with Heptane-1,7-diamine: The two tacrine molecules are then linked using heptane-1,7-diamine under controlled conditions to form bis-7-tacrine.
Industrial Production Methods: Industrial production of bis-7-tacrine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Bis-7-tacrine undergoes various chemical reactions, including:
Oxidation: Bis-7-tacrine can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Bis-7-tacrine can participate in substitution reactions, particularly involving its amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted bis-7-tacrine compounds .
Scientific Research Applications
Bis-7-tacrine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying acetylcholinesterase inhibition and related chemical reactions.
Medicine: The compound has shown promise as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease. .
Industry: Bis-7-tacrine is used in the development of pharmaceuticals targeting neurodegenerative conditions.
Mechanism of Action
Bis-7-tacrine exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, bis-7-tacrine increases the concentration of acetylcholine, enhancing cholinergic transmission . Additionally, bis-7-tacrine has been found to interact with N-methyl-D-aspartate (NMDA) receptors, providing neuroprotective effects against excitotoxicity .
Comparison with Similar Compounds
Tacrine: The parent compound of bis-7-tacrine, used as an acetylcholinesterase inhibitor but less potent.
Bis(propyl)-tacrine: Another dimeric tacrine derivative with similar acetylcholinesterase inhibitory properties.
Uniqueness of Bis-7-tacrine: Bis-7-tacrine is unique due to its dual action as both an acetylcholinesterase inhibitor and an NMDA receptor antagonist. This dual mechanism provides enhanced neuroprotective effects compared to other similar compounds .
Properties
CAS No. |
181865-13-4 |
---|---|
Molecular Formula |
C33H40N4 |
Molecular Weight |
492.7 g/mol |
IUPAC Name |
N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine |
InChI |
InChI=1S/C33H40N4/c1(2-12-22-34-32-24-14-4-8-18-28(24)36-29-19-9-5-15-25(29)32)3-13-23-35-33-26-16-6-10-20-30(26)37-31-21-11-7-17-27(31)33/h4,6,8,10,14,16,18,20H,1-3,5,7,9,11-13,15,17,19,21-23H2,(H,34,36)(H,35,37) |
InChI Key |
ITZOKHKOFJOBFS-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64 |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64 |
Synonyms |
1,7-N-heptylene-bis-9,9'-amino-1,2,3,4-tetrahydroacridine bis(7)-cognitin bis(7)-tacrine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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